5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one
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Overview
Description
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a chlorine atom attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. The chlorination step is usually performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydropyridazine derivatives, and various substituted pyridazinones.
Scientific Research Applications
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-(tert-butyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of chlorine.
5-(Benzyloxy)-2-(tert-butyl)-4-fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and potential applications. The combination of the benzyloxy and tert-butyl groups also contributes to its distinct chemical properties.
Properties
CAS No. |
88094-30-8 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)18-14(19)13(16)12(9-17-18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
IZJRZURBMVAUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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